molecular formula C10H11Cl2NO2 B1469949 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide CAS No. 1623649-15-9

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide

Cat. No.: B1469949
CAS No.: 1623649-15-9
M. Wt: 248.1 g/mol
InChI Key: DRMPKCSMQVXTPP-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide is an organic compound characterized by the presence of a dichlorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2,6-dichlorophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted acetamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features that allow it to interact with a wide range of molecular targets.

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-13(2)9(14)6-15-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMPKCSMQVXTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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